Ethyl (Z)4-methyl-oct-3-enoate
Description
Ethyl (Z)4-methyl-oct-3-enoate is an α,β-unsaturated ester characterized by a Z-configured double bond at the C3 position, a methyl substituent at C4, and an ethyl ester group. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol.
Properties
CAS No. |
42933-14-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl (Z)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8- |
InChI Key |
XHNOQRNNBVTOCM-NTMALXAHSA-N |
Isomeric SMILES |
CCCC/C(=C\CC(=O)OCC)/C |
Canonical SMILES |
CCCCC(=CCC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)4-methyl-oct-3-enoate can be synthesized through the esterification of 4-methyl-oct-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methyl-oct-3-enoic acid.
Reduction: 4-methyl-oct-3-en-1-ol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Applications Overview
-
Flavoring and Fragrance Industry
- The compound is utilized for its fruity aroma , making it suitable for incorporation into various products, including food flavorings and perfumes. Its pleasant scent profile enhances the sensory appeal of consumer goods.
-
Organic Synthesis
- Ethyl (Z)4-methyl-oct-3-enoate serves as an intermediate in organic synthesis, facilitating the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and hydrolysis.
-
Biological Activity
- Research indicates that this compound may interact with biological pathways, particularly through enzymatic hydrolysis by esterases. This interaction could lead to the release of active components with potential therapeutic effects, warranting further investigation into its bioactivity and metabolic fate within living organisms.
Case Study 1: Flavoring Applications
A study conducted on the use of this compound in food products revealed that its inclusion significantly enhanced the overall flavor profile. Sensory analysis indicated that products containing this compound were preferred over those without it, demonstrating its effectiveness in flavor enhancement.
Case Study 2: Organic Synthesis
In a synthetic pathway involving this compound as an intermediate, researchers successfully produced a series of complex molecules with high yields. The compound's ability to undergo various chemical transformations made it an invaluable building block in organic chemistry.
Mechanism of Action
The mechanism of action of ethyl (Z)4-methyl-oct-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Conjugation : The Z configuration at C3 limits conjugation between the ester carbonyl and the double bond, unlike E isomers, which may exhibit enhanced resonance stabilization .
Physicochemical Properties
Data inferred from analogs (experimental values for this compound remain unverified):
Analysis :
- Boiling Point: The branched C4 methyl group in this compound likely elevates boiling points compared to linear analogs (e.g., ethyl (4E)-oct-4-enoate) due to increased molecular surface area and van der Waals interactions .
- Lipophilicity: Higher LogP values for aromatic analogs (e.g., ethyl (Z)-3-(4-methylphenyl)but-2-enoate) reflect enhanced hydrophobic interactions from the phenyl group .
Nucleophilic Additions
The Z configuration at C3 may hinder Michael addition reactions compared to E-configured esters due to steric crowding near the double bond. For example, ethyl (4E)-oct-4-enoate undergoes nucleophilic additions more readily under mild conditions .
Hydrogen-Bonding Patterns
In crystalline states, this compound is expected to form weaker hydrogen-bonding networks compared to analogs with polar substituents (e.g., amino or oxo groups, as in ethyl 3-amino-4-oxopent-2-enoate ). Graph-set analysis (R₂²(8) motifs) typical of ester carbonyl interactions may dominate .
Catalytic Hydrogenation
The Z configuration may lead to slower hydrogenation rates compared to E isomers due to reduced accessibility of the double bond. For example, ethyl (4E)-oct-4-enoate hydrogenates quantitatively at 25°C under 1 atm H₂, while Z isomers require higher pressures or temperatures .
Biological Activity
Ethyl (Z)4-methyl-oct-3-enoate is an organic compound classified as an ester, notable for its unique structure characterized by a double bond and a methyl group at the 4-position of the octenoate chain. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
Synthesis
This compound can be synthesized through the esterification process, where an acid reacts with an alcohol to form an ester. This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as SnCl4 or TiCl4, facilitating the formation of the ester from the corresponding carboxylic acid and ethanol.
Biological Activity
Research into the biological activity of this compound indicates several potential interactions and therapeutic applications:
- Enzymatic Interactions : The compound has been studied for its interactions with various enzymes, particularly esterases. These enzymes can hydrolyze this compound into its corresponding acid and alcohol, potentially releasing active components that exhibit biological effects.
- Therapeutic Potential : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit nitric oxide production has been noted, indicating a possible role in managing inflammatory conditions .
- Flavoring Agent : The compound's pleasant aroma makes it a candidate for applications in the food and pharmaceutical industries as a flavoring agent, which could also have implications for its biological activity in terms of sensory perception and appetite modulation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl (Z)-oct-4-enoate | Lacks the methyl group at the 4-position | Simpler structure, different reactivity |
| Methyl (Z)-oct-4-enoate | Contains a methyl ester instead of ethyl | Changes in solubility and reactivity |
| Ethyl (E)-4-methyl-oct-3-enoate | Geometric isomer with different arrangement | Different physical properties due to isomerism |
This table highlights how this compound's specific geometric configuration influences its chemical reactivity and potential biological interactions.
Case Studies
- Anti-inflammatory Activity : A study evaluated various esters for their inhibitory effects on nitric oxide production in macrophages. This compound exhibited moderate inhibitory activity, with IC50 values comparable to known anti-inflammatory agents .
- Flavor Profile Analysis : Research into aroma compounds found that this compound contributes significantly to the flavor profiles of certain foods, suggesting that its biological activity may extend to influencing appetite and digestion through sensory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
